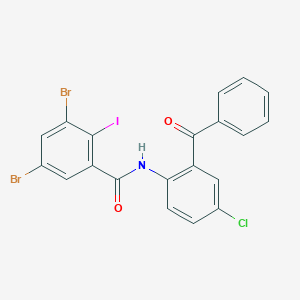![molecular formula C23H17ClN4O B12443900 N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide is a complex organic compound with a molecular formula of C23H17ClN4O This compound is characterized by its unique structure, which includes a benzimidazole fused with a phthalazine ring system, and a chlorophenyl group attached to the benzimidazole moiety
Méthodes De Préparation
The synthesis of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzimidazole intermediate.
Formation of Phthalazine Ring: The phthalazine ring is formed through a cyclization reaction involving a suitable dicarbonyl compound.
Attachment of Propanamide Group: The final step involves the acylation of the phthalazine intermediate with propanoyl chloride to form the desired compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparaison Avec Des Composés Similaires
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. The difference in the amide group can lead to variations in chemical properties and biological activities.
N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2,2-dimethylpropanamide: This compound has a dimethylpropanamide group, which may affect its steric and electronic properties compared to the propanamide derivative
Propriétés
Formule moléculaire |
C23H17ClN4O |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
N-[5-(4-chlorophenyl)benzimidazolo[2,1-a]phthalazin-10-yl]propanamide |
InChI |
InChI=1S/C23H17ClN4O/c1-2-21(29)25-16-11-12-20-19(13-16)26-23-18-6-4-3-5-17(18)22(27-28(20)23)14-7-9-15(24)10-8-14/h3-13H,2H2,1H3,(H,25,29) |
Clé InChI |
YCXCSTQHGQETRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)

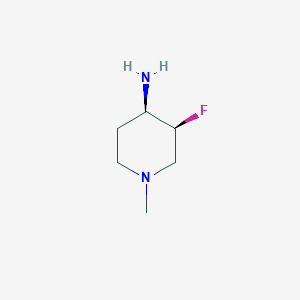
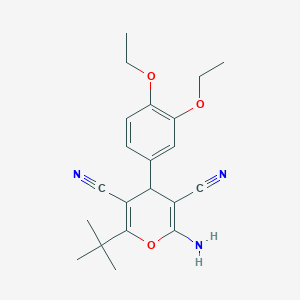

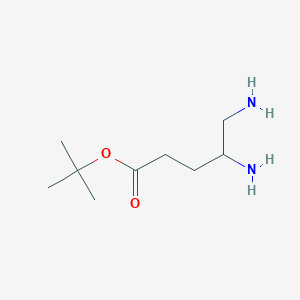
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

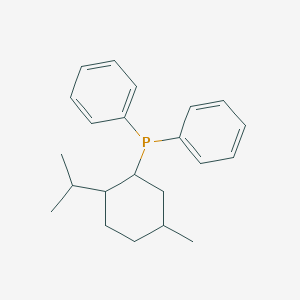
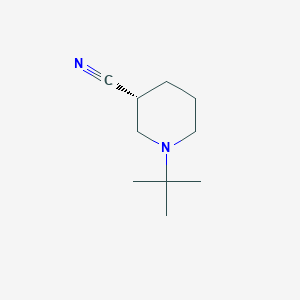
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
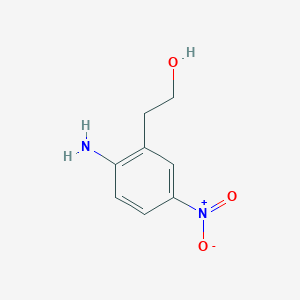
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
